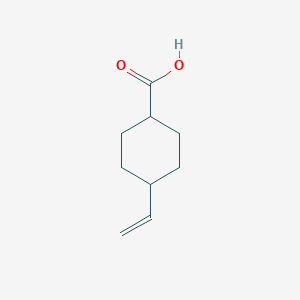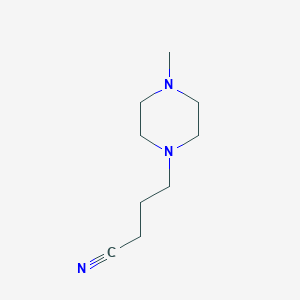
4-(4-Methylpiperazin-1-yl)butanenitrile
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)butanenitrile is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for various therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Chemical Synthesis
- Metabolic Engineering for Chemical Production: Research demonstrates the metabolic engineering of Escherichia coli for the direct production of important chemicals like 1,4-butanediol from renewable carbohydrate feedstocks, showcasing the potential for using engineered microorganisms to produce valuable chemicals from similar structures (Yim et al., 2011).
- Ionic Liquid Reagents for Chemical Reactions: The use of ionic liquid reagents, such as 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, for the selective oxidation of sulfides to sulfoxides and bromination reactions highlights the role of nitrogen-containing compounds in facilitating environmentally friendly chemical transformations (Manesh et al., 2015).
Catalysis and Synthetic Chemistry
- Catalytic Applications in Organic Synthesis: The development of novel catalysts, such as an N-methylpiperazine-functionalized polyacrylonitrile fiber, for accelerating specific organic reactions, such as the Gewald reaction, demonstrates the importance of nitrogen-containing catalysts in synthetic chemistry (Ma et al., 2012).
- Synthesis of Complex Molecules: Studies on the synthesis of complex molecules, including those with central nervous system activity, often involve intermediates or functional groups similar to 4-(4-Methylpiperazin-1-yl)butanenitrile, underscoring the compound's potential utility in developing pharmacologically active molecules (Beduerftig et al., 2001).
Material Science and Engineering
- Advanced Materials Development: The creation of novel materials, such as silica-coated magnetic nanoparticles modified with piperazine derivatives for selective chemical transformations, points to the role of similar compounds in material science for applications ranging from catalysis to environmental remediation (Pourghasemi Lati et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQJFCEGVTMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595255 | |
| Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244291-81-4 | |
| Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



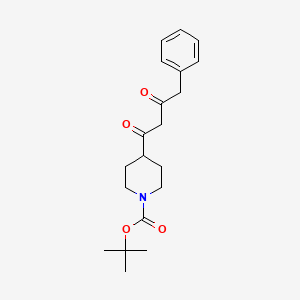
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
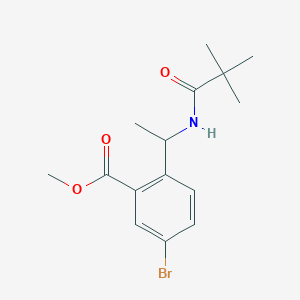
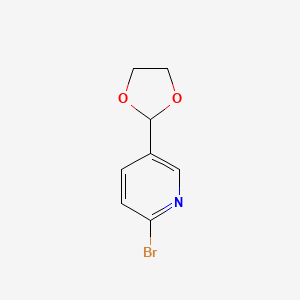
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
